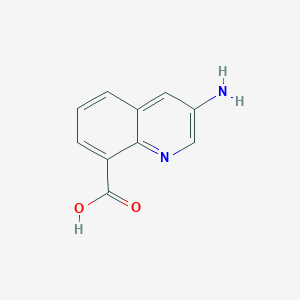

3-Aminoquinoline-8-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDHULZQCXAVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Executive Summary: A Molecule of Bifunctional Potential

An In-depth Technical Guide to the Chemical Properties of 3-Aminoquinoline-8-carboxylic Acid

Senior Application Scientist Note: The subject of this guide, this compound, is a specialized chemical entity for which publicly available experimental data is notably scarce. This document has been constructed by integrating the limited vendor-supplied information with robust theoretical predictions and expert-driven inferences drawn from the well-documented chemistry of its structural analogues, such as 8-aminoquinoline and quinoline-8-carboxylic acid. The insights provided herein are intended to guide researchers and drug development professionals in anticipating the compound's behavior and unlocking its synthetic potential, pending empirical validation.

This compound (CAS No. 1799412-39-7) is a heterocyclic compound that merges three key chemical motifs onto a single scaffold: a quinoline core, a primary aromatic amine at the 3-position, and a carboxylic acid at the 8-position. This unique trifunctional arrangement endows the molecule with a rich and versatile chemical personality. It is predicted to be an amphoteric, zwitterionic compound with significant potential as a metal-chelating agent and a highly adaptable building block for the synthesis of complex pharmaceutical and material science targets. Its structural relationship to known bioactive classes, such as the 8-aminoquinoline antimalarials and quinoline-based kinase inhibitors, marks it as a compound of considerable interest for drug discovery programs.

Core Physicochemical Properties

The inherent properties of a molecule dictate its behavior in both chemical and biological systems. The following table summarizes the known and predicted physicochemical characteristics of this compound. The prediction of a high melting point and amphoteric solubility is rooted in the strong intermolecular forces, particularly hydrogen bonding and potential zwitterionic character, conferred by the acidic carboxyl and basic amino groups.

| Property | Value / Predicted Behavior | Source / Rationale |

| CAS Number | 1799412-39-7 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | (Calculated) |

| Molecular Weight | 188.18 g/mol | (Calculated)[4][5] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | Predicted: >200 °C | Inferred from analogues like quinoline-8-carboxylic acid (183-185 °C)[6]; the additional amino group is expected to significantly increase intermolecular hydrogen bonding, raising the melting point. |

| Solubility | Predicted: Amphoteric. Soluble in aqueous acid and base. Soluble in polar aprotic solvents (e.g., DMSO). Low solubility in water and non-polar organic solvents. | The presence of both a basic amino group and an acidic carboxylic acid group allows for salt formation in both acidic and basic media, enhancing solubility. |

| pKa (Predicted) | pKa₁ ≈ 2-3 (Carboxylic Acid)pKa₂ ≈ 4-5 (Protonated Amine/Quinoline N) | The electron-withdrawing nature of the quinoline ring is expected to increase the acidity of the carboxylic acid compared to benzoic acid. The basicity of the amino/quinoline nitrogens is expected to be in the typical range for anilines and quinolines. |

| Storage | 2-8°C, protect from light | [2] |

Predicted Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming molecular structure and purity. While experimental spectra for this specific compound are not widely published, a robust profile can be predicted based on established principles and data from similar structures.

¹H NMR Spectroscopy (Predicted)

In a solvent such as DMSO-d₆, the proton NMR spectrum is expected to reveal five distinct signals in the aromatic region, corresponding to the protons on the quinoline core. Broad, exchangeable signals for the carboxylic acid and amine protons are also anticipated.

-

δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), typically broad.

-

δ ~9.0-9.2 ppm (s, 1H): H2 proton, deshielded by the adjacent nitrogen and amino group.

-

δ ~8.5-8.7 ppm (s, 1H): H4 proton, deshielded by the adjacent nitrogen.

-

δ ~7.5-8.0 ppm (m, 3H): H5, H6, H7 protons on the carbocyclic ring.

-

δ ~5.5-6.0 ppm (s, 2H): Amine protons (-NH₂), typically broad.

Causality: The precise chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group tends to shield protons, while the electron-withdrawing carboxylic acid and the quinoline nitrogen deshield protons, particularly those at the 2- and 4-positions.[7][8]

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will complement the ¹H NMR, confirming the carbon skeleton.

-

δ ~168-172 ppm: Carboxylic acid carbonyl carbon.

-

δ ~110-150 ppm: 9 signals corresponding to the aromatic carbons of the quinoline ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides a clear fingerprint of the key functional groups.

-

3500-3300 cm⁻¹ (medium, sharp): N-H stretching of the primary amine (likely two bands for symmetric and asymmetric stretches).

-

3300-2500 cm⁻¹ (very broad): O-H stretching of the hydrogen-bonded carboxylic acid. This is a highly characteristic feature.

-

~1700 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid.

-

~1600 cm⁻¹ (medium): N-H bending vibration.

-

1600-1450 cm⁻¹ (multiple bands): Aromatic C=C and C=N ring stretching vibrations.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 188 corresponding to the molecular weight.

-

Key Fragment: A significant peak at m/z = 143, resulting from the loss of the carboxylic acid group ([M-COOH]⁺).

Chemical Reactivity and Synthetic Strategy

The molecule's reactivity is governed by the interplay of its three functional components. This allows for selective chemical modifications, making it a versatile synthetic intermediate.

Caption: Key reactive centers of this compound.

Reactivity Profile

-

Carboxylic Acid: This group can undergo standard transformations such as esterification with alcohols, amide bond formation with amines, and reduction to the corresponding alcohol.[9] These reactions are crucial for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Amino Group: As a nucleophile, the primary amine can be readily acylated, alkylated, or used in reductive amination protocols. It can also undergo diazotization to form a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups, though caution is advised as related diazonium salts have been reported to be explosive.[10]

-

Quinoline Ring: The ring system is aromatic and can undergo electrophilic substitution. The overall directing effect will be a complex balance between the activating, ortho-para directing amino group and the deactivating, meta-directing carboxylic acid and quinoline nitrogen. Modern C-H activation strategies offer a powerful means to selectively functionalize the quinoline core.[11]

-

Chelation: The peri-positioning of the quinoline nitrogen (a soft donor) and the carboxylate group (a hard donor) creates a classic bidentate chelation site. This motif is analogous to the well-known 8-hydroxyquinoline system and is expected to form stable complexes with various transition metal ions.[12][13]

Proposed Synthetic Protocol: The Friedländer Synthesis

A logical and convergent approach to synthesizing this molecule and its analogues is the Friedländer annulation . This acid- or base-catalyzed reaction condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring system.[14][15][16]

Caption: Hypothetical Friedländer synthesis workflow.

Experimental Causality:

-

Reactant Choice: 2,6-Diaminobenzoic acid provides the benzene ring, the C8-carboxylic acid, and the nitrogen atom that will become part of the pyridine ring. The second amino group at the 2-position is the key nucleophile for the cyclization. Pyruvic aldehyde (or a synthetic equivalent like ethyl pyruvate followed by hydrolysis) serves as the three-carbon electrophilic partner required to form the pyridine ring.

-

Catalyst: The reaction is typically catalyzed by either acid (e.g., p-toluenesulfonic acid) or base (e.g., KOH). The choice of catalyst is critical; it must facilitate the initial aldol-type condensation without promoting unwanted side reactions. Acid catalysis protonates the carbonyl of the pyruvate derivative, activating it for nucleophilic attack by the aniline.

-

Cyclodehydration: The key ring-forming step is an intramolecular attack of the ortho-amino group onto the carbonyl (or imine) intermediate, followed by dehydration to yield the aromatic quinoline ring. This step is often irreversible and drives the reaction to completion.

Self-Validation: The protocol's integrity is validated by monitoring the reaction via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the appearance of the product. The final structure must be rigorously confirmed using the spectroscopic methods outlined in Section 3.0.

Potential Applications in Research and Development

The unique structural features of this compound position it as a valuable scaffold in several high-impact research areas.

-

Medicinal Chemistry:

-

Anticancer Agents: The quinoline carboxylic acid core is a known pharmacophore for inhibiting bacterial DNA gyrase and topoisomerase IV.[17] This suggests potential as a scaffold for developing novel antibacterial agents. Furthermore, related structures have shown activity against human dihydroorotate dehydrogenase (DHODH), a target for cancer therapy.[17]

-

Anti-infective Agents: The 8-aminoquinoline motif is the foundation of antimalarial drugs like primaquine.[18] Derivatives of this compound could be explored for activity against Plasmodium species and other parasites.

-

Kinase Inhibitors: The quinoline scaffold is a "privileged structure" frequently found in small-molecule kinase inhibitors. The amino and carboxylic acid groups provide versatile handles for synthetic elaboration to target the ATP-binding sites of various kinases.[19]

-

-

Materials and Analytical Chemistry:

-

Metal Ion Sensors: The N,O-bidentate chelation site is ideal for developing selective fluorescent or colorimetric sensors for detecting transition metal ions like Cu²⁺, Zn²⁺, and Fe²⁺, which are important in biological and environmental systems.[13][20]

-

Coordination Polymers and Catalysts: The molecule can serve as a ligand for constructing metal-organic frameworks (MOFs) or as an ancillary ligand in homogeneous catalysis.

-

Safety and Handling

No specific toxicology data for this compound is available. Therefore, handling should be guided by precautionary principles based on its chemical class and data from related compounds.

-

Hazard Class (Assumed): Based on analogues like 3-aminoquinoline, the compound should be treated as a potential irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.[10]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring.

-

Storage: Store in a tightly sealed container at the recommended temperature of 2-8°C, protected from light to prevent degradation.[2]

Conclusion

This compound represents a molecule of significant untapped potential. While experimental characterization is in its infancy, a thorough analysis based on fundamental chemical principles and analogue data reveals a versatile building block with promising applications. Its amphoteric nature, predictable reactivity at three distinct sites, and inherent metal-chelating ability make it a prime candidate for exploration in drug discovery, diagnostics, and materials science. The protocols and predictions outlined in this guide provide a foundational framework for researchers to begin investigating this intriguing compound.

References

- 1. This compound | 1799412-39-7 [amp.chemicalbook.com]

- 2. This compound CAS#: 1799412-39-7 [m.chemicalbook.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-aminoquinoline-2-carboxylic Acid | C10H8N2O2 | CID 917054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsrc [chemsrc.com]

- 7. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum [chemicalbook.com]

- 8. 8-aMinoquinoline-3-carboxylic acid(1416439-58-1) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. dovepress.com [dovepress.com]

- 13. Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. arkat-usa.org [arkat-usa.org]

The Serendipitous Genesis and Strategic Evolution of Quinolone Carboxylic Acids: A Technical Guide for Drug Development Professionals

Abstract

The quinolone carboxylic acids represent a cornerstone of antibacterial therapy, a class of drugs born from a serendipitous discovery and meticulously sculpted by decades of medicinal chemistry into potent, broad-spectrum agents. This in-depth technical guide charts the historical and scientific journey of these remarkable compounds, from the unexpected identification of nalidixic acid to the sophisticated design of modern fluoroquinolones. We will delve into the foundational synthetic methodologies that enabled their creation, elucidate their elegant mechanism of action at the molecular level, and explore the ever-present challenge of bacterial resistance. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also practical, field-proven insights into the chemistry, biology, and evolution of this critical class of antimicrobials.

A Fortuitous Beginning: The Discovery of Nalidixic Acid

The story of quinolone carboxylic acids begins not with a targeted drug discovery program, but as an unexpected byproduct of antimalarial research. In the early 1960s, while working on the synthesis of the antimalarial drug chloroquine, Dr. George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an impurity from a distillation process.[1][2][3] This impurity, later identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, exhibited modest antibacterial activity.[1][2][4] This serendipitous finding served as the crucial lead structure that sparked a new direction in antibacterial research.[2][4]

Although this initial compound was a quinolone, the subsequent optimization efforts led to a related but distinct heterocyclic system. Lesher's team synthesized a series of analogs, and it was a 1,8-naphthyridine derivative, nalidixic acid, that emerged as the most promising candidate.[3][5] Introduced clinically in 1962, nalidixic acid was the first synthetic quinolone antibiotic.[3][6] Its application was primarily for the treatment of urinary tract infections caused by Gram-negative bacteria.[6][7] While its spectrum of activity was narrow and resistance developed rapidly, the discovery of nalidixic acid was a landmark event that laid the foundation for the entire quinolone class of antibiotics.[8]

Foundational Synthesis: Building the Quinolone Core

The ability to synthesize and modify the quinoline-4-carboxylic acid scaffold has been central to the development of this drug class. Several classic organic reactions have been instrumental in this endeavor, providing versatile routes to a wide array of derivatives.

The Pfitzinger Reaction: A Robust Route to Substituted Quinolone-4-Carboxylic Acids

The Pfitzinger reaction is a powerful method for the synthesis of substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[9]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

-

Base Preparation: In a round-bottom flask, dissolve potassium hydroxide in ethanol to create a concentrated solution.

-

Isatin Ring Opening: Add isatin to the basic solution. The reaction mixture will typically change color as the isatin ring opens to form a potassium salt of 2-aminophenylglyoxylic acid.

-

Addition of Carbonyl Compound: Slowly add acetophenone to the reaction mixture.

-

Condensation and Cyclization: Heat the mixture to reflux. The enolate of acetophenone condenses with the keto group of the opened isatin intermediate, followed by an intramolecular cyclization and dehydration to form the quinoline ring.

-

Workup and Isolation: After the reaction is complete, cool the mixture and add water. Remove any unreacted starting materials by extraction with an organic solvent. Acidify the aqueous layer with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the 2-phenylquinoline-4-carboxylic acid.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.

The Gould-Jacobs Reaction: A Versatile Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline derivatives, which are important intermediates in the synthesis of many quinolone antibiotics. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[10]

*Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline

-

Condensation: React aniline with diethyl ethoxymethylenemalonate. This step is typically performed by heating the neat reactants or in a high-boiling solvent. The reaction involves the nucleophilic attack of the aniline nitrogen on the double bond of the malonate derivative, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: Heat the anilinomethylenemalonate intermediate to a high temperature (typically >250 °C) in a high-boiling solvent such as diphenyl ether. This high temperature promotes an intramolecular cyclization to form the 4-hydroxy-3-carbethoxyquinoline.

-

Saponification: Hydrolyze the ester group of the cyclized product using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.

-

Decarboxylation: Heat the resulting carboxylic acid above its melting point to induce decarboxylation, affording 4-hydroxyquinoline.

The Dawn of the Fluoroquinolones: A Quantum Leap in Antibacterial Potency

While nalidixic acid was a groundbreaking discovery, its limitations spurred further research to enhance its antibacterial spectrum and pharmacokinetic properties. The major breakthrough came with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones.[6] This single modification dramatically increased the potency of these compounds by enhancing their penetration into bacterial cells and their binding to the target enzymes.[6]

The evolution of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity.

| Generation | Key Structural Features & Representative Drugs | Spectrum of Activity |

| First | Non-fluorinated quinolones and early fluoroquinolones. (e.g., Nalidixic acid, Flumequine) | Primarily active against Gram-negative bacteria, mainly for urinary tract infections.[7][11] |

| Second | Introduction of a fluorine at C-6 and a piperazine ring at C-7. (e.g., Ciprofloxacin, Norfloxacin) | Expanded Gram-negative activity, including Pseudomonas aeruginosa, and some activity against Gram-positive bacteria.[7][11] |

| Third | Modifications to the C-7 substituent and sometimes the N-1 substituent. (e.g., Levofloxacin, Gatifloxacin) | Enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[7][11] |

| Fourth | Further modifications to enhance anaerobic coverage. (e.g., Moxifloxacin, Trovafloxacin) | Broad-spectrum activity, including Gram-negative, Gram-positive, atypical, and anaerobic bacteria.[7][11] |

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] These enzymes are crucial for DNA replication, transcription, and repair.[12]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is a necessary step for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

Quinolones bind to the complex formed between these enzymes and the bacterial DNA, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[13] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[13]

The Challenge of Resistance: A Continuing Arms Race

The widespread use of quinolones has inevitably led to the emergence of bacterial resistance, a significant challenge in clinical practice. The primary mechanisms of resistance include:

-

Target-site mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of quinolones to their target enzymes.[14]

-

Reduced intracellular concentration: This can occur through decreased uptake due to alterations in porin channels in the outer membrane of Gram-negative bacteria, or through increased efflux of the drug by multidrug resistance pumps.[14]

-

Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr (which protects DNA gyrase and topoisomerase IV from quinolone binding) and aac(6')-Ib-cr (an enzyme that modifies and inactivates certain fluoroquinolones), can confer resistance.[12][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. hmj.lums.ac.ir [hmj.lums.ac.ir]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Framework for the Structural Elucidation of 3-Aminoquinoline-8-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of functional molecules. 3-Aminoquinoline-8-carboxylic acid (3A8CQA) represents a particularly compelling derivative, integrating a hydrogen-bond-donating amino group, a hydrogen-bond-accepting/donating carboxylic acid, and the rigid, aromatic quinoline core. This combination suggests significant potential for targeted biological activity, coordination chemistry, and the development of novel materials. This technical guide establishes a comprehensive theoretical framework for the in-depth structural and electronic characterization of 3A8CQA. By leveraging established quantum chemical methods, we outline a systematic approach to predict its geometric, electronic, and spectroscopic properties, providing a foundational roadmap for future experimental validation and application-driven research.

Chapter 1: Foundational Structural Analysis and Conformational Landscape

The spatial arrangement of atoms and the interplay of functional groups in 3A8CQA are paramount to its chemical behavior. The proximity of the 8-carboxylic acid and 3-amino group to the quinoline nitrogen atoms suggests a high probability of intramolecular interactions that dictate the molecule's preferred conformation and reactivity.

The Unique Structural Architecture of 3A8CQA

The structure of 3A8CQA is distinguished by the potential for multiple intramolecular hydrogen bonds. A primary interaction is anticipated between the carboxylic acid's hydroxyl proton and the lone pair of the quinoline ring's nitrogen (N1). This type of interaction is a well-documented feature in peri-substituted quinolines and significantly influences planarity and electronic distribution. Furthermore, the positioning of the 3-amino group allows for potential, albeit weaker, interactions that can affect the overall geometry. Understanding these non-covalent interactions is critical, as they stabilize the ground-state structure and influence the molecule's interaction with biological targets. An infrared study on 8-aminoquinoline has suggested the presence of a weak intramolecular N-H···N hydrogen bond, providing a precedent for such intramolecular forces in this family of compounds.[1]

The Rationale for Density Functional Theory (DFT) in Geometry Optimization

To accurately model the structure of 3A8CQA, Density Functional Theory (DFT) stands out as the method of choice. DFT provides a robust balance between computational efficiency and accuracy for medium-sized organic molecules. It excels at describing electron correlation effects, which are crucial for accurately modeling the subtle non-covalent interactions, such as hydrogen bonds, that govern the conformation of 3A8CQA.

Causality of Method Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its proven track record in providing reliable geometric and electronic data for a wide range of organic systems.[2][3] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles.

-

Basis Set: The 6-311++G(d,p) basis set is employed. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are essential for describing the spatial extent of electron density in systems with lone pairs and hydrogen bonds. The "(d,p)" signifies the addition of polarization functions, allowing for greater flexibility in describing bond shapes and accurately modeling bond angles.[4]

Protocol: Ground State Geometry Optimization

This protocol outlines the steps for obtaining the lowest energy conformation of 3A8CQA using a typical quantum chemistry software package.

Step-by-Step Methodology:

-

Construct Input Molecule: Build the initial 3D structure of this compound using a molecular editor. Ensure a reasonable starting geometry.

-

Define Calculation Parameters:

-

Job Type: Set to "Optimization + Frequency" to first find the energy minimum and then confirm it is a true minimum (i.e., no imaginary frequencies).

-

Method: Select DFT, specifying the B3LYP functional and the 6-311++G(d,p) basis set.

-

Solvation (Optional): To model the structure in a specific solvent, apply a continuum solvation model like the Polarization Continuum Model (PCM).

-

-

Initiate Calculation: Submit the job for computation.

-

Analyze Output:

-

Verify that the optimization converged successfully.

-

Confirm the absence of imaginary frequencies in the frequency analysis, which validates the structure as a true energy minimum.

-

Extract the final optimized coordinates and structural parameters.

-

Predicted Structural Parameters

The optimization will yield precise data on bond lengths, angles, and dihedral angles. This data is crucial for understanding the degree of planarity and the geometric consequences of intramolecular hydrogen bonding.

| Parameter | Atom Connectivity | Predicted Value (Å or °) | Description |

| Bond Lengths | |||

| O-H (Carboxyl) | O(carboxyl)-H | ~0.98 Å | Length of the hydroxyl bond. |

| C=O (Carboxyl) | C(carboxyl)-O | ~1.22 Å | Double bond of the carboxyl group. |

| N-H (Amino) | N(amino)-H | ~1.01 Å | Length of the amine N-H bonds. |

| H-Bond (Intramolecular) | N(quinoline)···H-O | ~1.8 - 2.0 Å | Key intramolecular hydrogen bond distance. |

| Bond Angles | |||

| C-C-O-H | C(quinoline)-C(carboxyl)-O-H | ~110° | Defines the orientation of the hydroxyl group. |

| C-N-H | C(quinoline)-N(amino)-H | ~115-120° | Geometry of the amino substituent. |

| Dihedral Angles | |||

| Carboxyl Twist | C-C-C=O | ~0° or ~180° | Measures the planarity of the carboxyl group relative to the quinoline ring. |

| Amino Twist | C-C-N-H | Variable | Measures the orientation of the amino group. |

| Table 1: Key predicted geometric parameters for this compound. |

Chapter 2: Electronic Structure and Chemical Reactivity Insights

The arrangement of electrons within 3A8CQA dictates its reactivity, light-absorbing properties, and potential for intermolecular interactions. Theoretical calculations provide a powerful lens through which to view this electronic landscape.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excitable and reactive.[5][6]

Molecular Electrostatic Potential (MESP)

An MESP map provides an intuitive visualization of the charge distribution on the molecule's surface.[3][4] It is invaluable for predicting non-covalent interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the carboxyl oxygens and the quinoline nitrogen. These are sites that attract electrophiles or engage in hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, primarily around the acidic proton of the carboxyl group and the amino hydrogens. These sites are susceptible to nucleophilic attack or act as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis deconstructs the complex molecular wavefunction into localized electron-pair "bonding" units. This method is particularly powerful for quantifying specific interactions, such as the strength of the intramolecular hydrogen bond by measuring the stabilization energy (E(2)) associated with the charge transfer from the quinoline nitrogen's lone pair (n) to the antibonding orbital (σ*) of the O-H bond.[7]

Workflow: From Structure to Reactivity Prediction

The following workflow illustrates the logical progression of calculations to determine the electronic properties of 3A8CQA.

Chapter 3: In Silico Spectroscopy for Structural Validation

Theoretical spectroscopy serves as a powerful complement to experimental analysis, enabling the unambiguous assignment of spectral features and confirming that the computed structure accurately reflects the real-world molecule.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Frequency calculations based on the optimized DFT structure can predict the vibrational modes of 3A8CQA.[2][7]

-

Key Assignments: This allows for the precise assignment of characteristic peaks, such as the C=O stretch of the carboxylic acid, the O-H stretch (which will be broadened and red-shifted if involved in hydrogen bonding), N-H stretching of the amino group, and the quinoline ring's skeletal vibrations.

-

Scaling Factor: A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and method limitations, improving agreement with experimental data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity |

| O-H Stretch | Carboxylic Acid (H-bonded) | 2800 - 3200 (Broad) | Strong |

| N-H Stretch | Amino Group | 3300 - 3500 | Medium |

| C=O Stretch | Carboxylic Acid | ~1680 - 1710 | Very Strong |

| C=N / C=C Stretch | Quinoline Ring | 1500 - 1650 | Strong-Medium |

| Table 2: Predicted key vibrational frequencies for 3A8CQA. |

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding tensors, which are then converted to ¹H and ¹³C NMR chemical shifts relative to a reference standard (e.g., Tetramethylsilane, TMS). Comparing predicted shifts with experimental data provides one of the most rigorous validations of the computed molecular structure.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic excited states, which correspond to absorption bands in a UV-Vis spectrum.[3][4] This analysis provides:

-

λ_max: The wavelength of maximum absorption.

-

Oscillator Strength (f): The theoretical intensity of the absorption.

-

Transition Character: The specific orbitals involved in the electronic transition (e.g., π → π* or n → π*), offering deep insight into the molecule's photophysics.

Protocol: Spectroscopic Property Calculation

Prerequisite: A successfully optimized ground-state geometry.

Step-by-Step Methodology:

-

Vibrational Analysis:

-

Use the optimized geometry as input.

-

Perform a Frequency calculation using the same DFT method (B3LYP/6-311++G(d,p)).

-

Analyze the output for vibrational modes and their corresponding IR/Raman intensities.

-

-

NMR Analysis:

-

Use the optimized geometry as input.

-

Perform an NMR calculation using the GIAO method.

-

Calculate chemical shifts by subtracting the calculated isotropic shielding values from that of a separately calculated TMS reference.

-

-

UV-Vis Analysis:

-

Use the optimized geometry as input.

-

Perform a TD-DFT calculation (e.g., requesting the first 10-20 singlet excited states).

-

Extract the excitation energies (in nm), oscillator strengths, and contributing orbital transitions for each state.

-

Chapter 4: Implications for Drug Discovery and Materials Science

The validated theoretical structure of 3A8CQA is not an end-point but a launchpad for predicting its functional applications.

Molecular Docking and Pharmacophore Modeling

The 3D structure and MESP map are critical inputs for drug discovery pipelines. The distribution of hydrogen bond donors (amino, carboxyl-OH), acceptors (carboxyl-C=O, quinoline-N), and the aromatic system defines the pharmacophore of 3A8CQA. This information can be used in molecular docking simulations to predict how the molecule might bind to the active site of a protein, such as a kinase or dehydrogenase.[7][8]

Pathway: From Theoretical Structure to Application

The theoretical insights directly inform experimental design and application, creating a synergistic loop between computation and laboratory work.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-Aminoquinoline-8-carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-aminoquinoline-8-carboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, physicochemical properties, and diverse biological activities, offering insights for researchers and professionals in drug discovery and development.

The this compound Scaffold: A Privileged Structure

The quinoline ring system is a cornerstone in the development of therapeutic agents, with numerous derivatives exhibiting a wide range of pharmacological activities.[1] The this compound scaffold, in particular, presents a unique combination of functional groups—an amino group at the 3-position and a carboxylic acid at the 8-position—that offer versatile points for chemical modification and interaction with biological targets. The strategic placement of these groups on the quinoline core allows for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound and its derivatives is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient synthetic strategy involves the construction of the quinoline ring system, followed by functional group manipulations.

Synthesis of the Core this compound

A robust method for the synthesis of the quinoline-3-carboxylic acid core is the Doebner-von Miller reaction .[2][3][4][5] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of the target scaffold, a suitably substituted aniline is the key starting material.

Proposed Synthetic Pathway:

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 8-Nitroquinoline-3-carboxylic Acid via Doebner-von Miller Reaction

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline, an equimolar amount of pyruvic acid, and an appropriate aldehyde (e.g., benzaldehyde).

-

Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, to the reaction mixture. The acid facilitates both the initial condensation and the subsequent cyclization.

-

Heating and Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture and pour it onto crushed ice. The precipitated solid is collected by filtration, washed with water to remove excess acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 8-nitroquinoline-3-carboxylic acid.

Causality Behind Experimental Choices: The use of a nitro-substituted aniline is crucial for introducing the precursor to the final amino group at the desired position. The Doebner-von Miller reaction is a classic and reliable method for constructing the quinoline ring system.

Step 2: Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group is a critical step to afford the final this compound. Several methods can be employed for this transformation.

Protocol 1: Reduction with Iron in Acidic Medium

-

Reaction Setup: Suspend 8-nitroquinoline-3-carboxylic acid in a mixture of ethanol and water in a round-bottom flask.

-

Addition of Iron and Acid: Add iron powder to the suspension, followed by the slow addition of concentrated hydrochloric acid while stirring vigorously.

-

Heating: Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Neutralization and Extraction: Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or ammonia solution). The product can then be extracted with a suitable organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Protocol 2: Catalytic Hydrogenation

-

Catalyst and Solvent: Dissolve 8-nitroquinoline-3-carboxylic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

-

Reaction Conditions: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring.

-

Filtration and Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the product.

Self-Validating System: The purity and identity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the amino group can be confirmed by the disappearance of the nitro group signals in the IR spectrum and the appearance of characteristic N-H stretching vibrations.

Derivatization of the Core Scaffold

The 3-amino and 8-carboxylic acid functionalities of the core scaffold provide convenient handles for further derivatization to generate a library of compounds with diverse biological activities.

Amide Bond Formation: The carboxylic acid at the 8-position can be readily converted to amides by coupling with various amines using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.[6]

Esterification: The carboxylic acid can also be esterified by reacting it with an alcohol in the presence of an acid catalyst.

N-Alkylation/N-Acylation of the Amino Group: The amino group at the 3-position can be alkylated or acylated using appropriate alkyl halides or acyl chlorides/anhydrides under basic conditions.

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

| Property | This compound (Predicted/Inferred) | General Trends for Derivatives |

| Molecular Weight | ~188.18 g/mol [7] | Increases with the size of the substituent. |

| Melting Point | Expected to be a solid with a relatively high melting point. | Varies depending on the nature of the derivative. |

| Solubility | Likely soluble in polar organic solvents and aqueous acidic/basic solutions. | Can be modulated by introducing polar or non-polar functional groups. |

| pKa | The carboxylic acid group is acidic, while the amino and quinoline nitrogen are basic. | The pKa values will be influenced by the electronic effects of the substituents. |

| LogP | Moderate lipophilicity. | Can be increased or decreased by derivatization to optimize cell permeability. |

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in various therapeutic areas, primarily as anticancer and antibacterial agents.

Anticancer Activity

Quinoline derivatives are known to exhibit a broad spectrum of anticancer activities through various mechanisms.[8][9] Derivatives of this compound are being investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

Mechanism of Action:

The anticancer mechanism of action for aminoquinoline derivatives is often multifaceted.[10] They have been shown to:

-

Induce Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, typically at the G1 or G2/M phases, preventing cancer cells from dividing.[9]

-

Trigger Apoptosis: These compounds can activate the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death in cancer cells. This is often mediated by the activation of caspases and the release of cytochrome c from the mitochondria.[10]

-

Inhibit Kinases: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of this compound may target specific kinases involved in cancer cell signaling pathways, such as those in the PI3K/Akt/mTOR pathway.[8]

Structure-Activity Relationship (SAR):

The nature of the substituents on the 3-amino and 8-carboxylic acid groups significantly influences the anticancer activity. For instance, the introduction of bulky aromatic or heterocyclic moieties through an amide linkage at the 8-position has been shown to enhance cytotoxicity against various cancer cell lines.

Quantitative Data (Illustrative Examples of Related Compounds):

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative | MCF-7 (Breast Cancer) | 1.73 (as µg/mL) | [9] |

| Substituted quinoline-3-carboxylic acids | Various | Varies | [11] |

| 8-Aminoquinoline amides of triterpenoic acids | Various | Varies | [6] |

Antibacterial Activity

Quinolone antibiotics are a well-established class of antibacterial agents.[12] Derivatives of this compound share structural similarities with quinolones and have demonstrated promising antibacterial activity.

Mechanism of Action:

The primary mechanism of action of quinolone-type compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to the disruption of bacterial cell division and ultimately cell death.

Structure-Activity Relationship (SAR):

The antibacterial potency of these derivatives is highly dependent on the substituents. For example, the introduction of a fluorine atom at the 6-position and a piperazinyl or related basic amine at the 7-position (in the context of 3-quinolinecarboxylic acids) has been shown to be crucial for broad-spectrum antibacterial activity.[12] The nature of the ester or amide at the 8-position of the this compound scaffold would also be expected to significantly impact activity.

Quantitative Data (Illustrative Examples of Related Compounds):

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Amino-substituted 3-quinolinecarboxylic acid | Escherichia coli | 0.25 | [12] |

| Quinoline-2-carboxylic acid esters | S. typhi | 12.5 | [1] |

| 8-Hydroxyquinoline-ciprofloxacin hybrid | Various | 4-16 | [13] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

Workflow:

Figure 2: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: Grow the bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antibacterial agents. The synthetic versatility of this core structure allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of these derivatives will facilitate a more rational design of next-generation compounds.

-

In-depth Mechanistic Studies: A deeper understanding of the signaling pathways modulated by these compounds will provide valuable insights into their therapeutic effects.

-

Expansion of Biological Screening: Evaluating the activity of these derivatives against a broader range of cancer cell lines, bacterial strains, and other disease models may uncover new therapeutic applications.

-

Optimization of ADME Properties: Systematic modification of the scaffold to improve drug-like properties will be crucial for advancing these compounds into preclinical and clinical development.

By leveraging the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this compound derivatives can be realized.

References

- 1. DSpace [helda.helsinki.fi]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doebner reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid [mdpi.com]

- 7. This compound CAS#: 1799412-39-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

- 10. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

3-Aminoquinoline-8-carboxylic acid mechanism of action in biological systems

Executive Summary

Topic: 3-Aminoquinoline-8-carboxylic acid: Mechanism of Action in Biological Systems

Assessment: Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific data on the biological mechanism of action for this compound. The existing research predominantly focuses on the broader class of quinoline derivatives, particularly 8-aminoquinolines and quinoline-3-carboxylic acids, as scaffolds for drug development.

Recommendation: Due to the scarcity of direct research on this compound's specific mechanism of action, this guide will instead provide an in-depth analysis of the known mechanisms of its parent structural motifs: 8-Aminoquinolines and Quinoline-3-Carboxylic Acids . This approach allows for a scientifically grounded exploration of the compound's potential mechanisms, based on the well-documented activities of its constituent parts. This guide will clearly distinguish between established mechanisms of the broader classes and the speculative, yet scientifically reasoned, potential actions of this compound.

An In-Depth Technical Guide to the Potential Mechanism of Action of this compound in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects[1][2][3]. The specific compound, this compound, combines two key pharmacophoric motifs: the 8-aminoquinoline core and a carboxylic acid group at the 3-position. While direct studies on this specific molecule are limited, an analysis of its components provides a strong foundation for hypothesizing its biological activities and mechanisms of action.

This guide will dissect the known biological roles of 8-aminoquinolines and quinoline-3-carboxylic acids to construct a scientifically informed profile of this compound.

The 8-Aminoquinoline Moiety: A Legacy in Antimalarial Therapy and Beyond

The 8-aminoquinoline (8-AQ) scaffold is most famously represented by the antimalarial drug primaquine[4][5][6]. Derivatives of 8-AQ are known to be effective against the latent liver stages of Plasmodium vivax and P. ovale[4][5].

Potential Antimalarial Mechanism of Action

The precise mechanism of 8-AQs in eradicating latent malaria is not fully elucidated, but it is believed to involve metabolic activation to reactive intermediates that induce oxidative stress within the parasite[4][6].

-

Redox Cycling and Oxidative Stress: 8-AQs are metabolized to quinone-imine intermediates. These intermediates can participate in redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This surge in ROS can damage parasite macromolecules, including DNA, proteins, and lipids, leading to cell death.

-

Mitochondrial Disruption: The generated ROS can disrupt the mitochondrial electron transport chain in the parasite, leading to a collapse of the mitochondrial membrane potential and inhibiting ATP synthesis.

It is plausible that this compound, possessing the 8-AQ core, could exhibit similar pro-oxidant activities, particularly if metabolized within target cells.

Broader Biological Activities of 8-Aminoquinolines

Beyond malaria, 8-AQ derivatives have been investigated for a range of other therapeutic applications, including:

-

Anticancer Activity: Some 8-AQ derivatives have shown efficacy against various cancer cell lines[7].

-

Antimicrobial Properties: Metal complexes of 8-AQ have demonstrated activity against Gram-negative bacteria[3].

-

Antiviral Potential: Certain derivatives have shown inhibitory effects against viruses like Dengue, RSV, and influenza A[8].

The Quinoline-3-Carboxylic Acid Moiety: A Key Player in Kinase Inhibition and Antiproliferative Effects

The presence of a carboxylic acid group at the 3-position of the quinoline ring introduces another dimension of potential biological activity. Derivatives of quinoline-3-carboxylic acid have been notably explored as enzyme inhibitors and antiproliferative agents.

Inhibition of Protein Kinase CK2

A significant body of research has identified quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2[9][10]. CK2 is a serine/threonine kinase that is often overexpressed in cancer cells, where it plays a crucial role in promoting cell growth, proliferation, and suppression of apoptosis.

-

Mechanism of Inhibition: These compounds typically act as ATP-competitive inhibitors. The quinoline scaffold occupies the adenine-binding pocket of the kinase, while the carboxylic acid group can form crucial hydrogen bonds with key amino acid residues in the active site, thereby blocking the binding of ATP and preventing the phosphorylation of substrate proteins[9][10].

The structural features of this compound make it a candidate for investigation as a CK2 inhibitor. The amino group at the 3-position, in particular, could further influence binding within the kinase active site.

Antiproliferative and Anti-inflammatory Activity

Quinoline-3-carboxylic acid derivatives have also demonstrated antiproliferative effects against various cancer cell lines, such as MCF-7 and K562[11]. The proposed mechanism for this selectivity is related to the pH difference between cancerous and non-cancerous tissues. In the acidic environment of tumors, the carboxylic acid group may be in its less ionized, more lipophilic form, enhancing its uptake by cancer cells[11]. Additionally, some quinoline carboxylic acids have shown anti-inflammatory properties in cellular models[2].

Synthesizing the Mechanisms: A Hypothesis for this compound

Based on the activities of its constituent moieties, we can propose a multi-faceted potential mechanism of action for this compound.

Diagram: Hypothesized Signaling Pathways

Caption: Hypothesized dual-action mechanism of this compound.

This model suggests that this compound could exert its biological effects through two primary, non-mutually exclusive pathways:

-

Direct Enzyme Inhibition: The molecule could act as an inhibitor of protein kinases like CK2, thereby interfering with pro-survival signaling pathways in cancer cells.

-

Metabolically-Induced Oxidative Stress: Following metabolic activation (akin to other 8-AQs), the compound could generate ROS, leading to oxidative damage and cell death. This pathway may be particularly relevant in the context of infectious diseases like malaria.

Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms of action for this compound, a structured experimental approach is necessary.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of protein kinase CK2.

Methodology:

-

Reagents: Recombinant human CK2 enzyme, ATP, specific peptide substrate, this compound, and a known CK2 inhibitor (positive control).

-

Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) can be used. This assay measures the amount of ATP remaining in the reaction after kinase-mediated phosphorylation. Inhibition is correlated with a higher luminescence signal (more ATP remaining).

-

Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the CK2 enzyme, the peptide substrate, and the various concentrations of the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and add the Kinase-Glo® reagent. f. Measure luminescence using a plate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Diagram: Kinase Inhibition Workflow

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Protocol 2: Cellular Reactive Oxygen Species (ROS) Assay

Objective: To measure the generation of intracellular ROS in cells treated with this compound.

Methodology:

-

Reagents: Cell line of interest (e.g., a cancer cell line like HeLa or a liver cell line like HepG2 for metabolism studies), this compound, a ROS-sensitive fluorescent probe (e.g., DCFDA), and a known ROS inducer (e.g., H2O2) as a positive control.

-

Assay Principle: DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS. The increase in fluorescence intensity is proportional to the amount of ROS generated.

-

Procedure: a. Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight. b. Pre-load the cells with the DCFDA probe by incubating for 30-60 minutes. c. Wash the cells to remove excess probe. d. Treat the cells with various concentrations of this compound. e. Measure the fluorescence intensity at various time points using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

-

Data Analysis: Plot the fluorescence intensity against time and compound concentration to determine the extent of ROS production.

Conclusion and Future Directions

While this compound remains an understudied compound, its structural components suggest a high potential for significant biological activity. The convergence of the 8-aminoquinoline and quinoline-3-carboxylic acid pharmacophores points towards a dual mechanism of action involving both kinase inhibition and the induction of oxidative stress. The experimental frameworks provided here offer a clear path to validating these hypotheses. Further research, including medicinal chemistry efforts to create derivatives, could lead to the development of novel therapeutic agents based on this promising scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 6. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Aminoquinoline-8-carboxylic Acid in Live Cell Imaging

Introduction: The Quinoline Scaffold as a Versatile Fluorophore in Biological Imaging

Quinoline, a heterocyclic aromatic compound, forms the core of many synthetic and natural products with significant biological and pharmacological activities.[1][2] Its inherent fluorescence properties have led to the extensive exploration of quinoline derivatives as molecular probes and chemosensors in bioimaging.[1][2] These small molecule probes are indispensable tools for visualizing cellular structures, tracking biomolecules, and detecting specific analytes within the complex environment of living cells.[3][4] The tunability of the quinoline scaffold allows for the rational design of probes with optimized photophysical properties for various imaging applications, including pH sensing and metal ion detection.[3][5] This document provides a detailed guide to the application of a specific derivative, 3-Aminoquinoline-8-carboxylic acid, in live cell imaging protocols. While direct experimental data for this particular compound is emerging, this guide synthesizes information from closely related quinoline derivatives to propose its potential applications and robust protocols for its use.

Scientific Principles and Rationale

The unique structure of this compound, featuring an amino group at the 3-position and a carboxylic acid group at the 8-position, suggests several potential mechanisms for its use as a fluorescent probe in live cells. The nitrogen atom in the quinoline ring, along with the amino and carboxylic acid substituents, can act as coordination sites for metal ions, potentially leading to a chelation-enhanced fluorescence (CHEF) effect.[5][6] Furthermore, the amino group can be protonated or deprotonated depending on the ambient pH, which can modulate the intramolecular charge transfer (ICT) and, consequently, the fluorescence emission.[4] This suggests that this compound could function as a ratiometric or "turn-on" fluorescent sensor for specific metal ions or as an indicator of intracellular pH. The carboxylic acid moiety is expected to enhance water solubility and may influence cell membrane permeability.[5][7]

Hypothesized Mechanism of Action as a Fluorescent Probe

The fluorescence of many quinoline derivatives is sensitive to their local environment. For this compound, it is hypothesized that in a resting state, the probe may exhibit a low basal fluorescence. Upon binding to a target analyte, such as a specific metal ion (e.g., Zn²⁺ or Al³⁺), or a change in the local pH, a conformational change or alteration in the electronic properties of the molecule could lead to a significant increase in fluorescence intensity or a spectral shift.

Figure 1. Hypothesized workflow of this compound as a fluorescent probe in live cells.

Photophysical Properties (Predicted)

The following table summarizes the predicted photophysical properties of this compound based on data from structurally similar quinoline derivatives.[5][8] Note: These values are estimations and should be experimentally determined for the specific compound.

| Property | Predicted Value/Range | Notes |

| Excitation Maximum (λex) | 360 - 410 nm | The exact wavelength may vary depending on the solvent and binding state. |

| Emission Maximum (λem) | 450 - 550 nm | A potential Stokes shift of 90-140 nm is anticipated. A spectral shift upon binding to an analyte is possible. |

| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | This value is typical for quinoline-based fluorophores. |

| Quantum Yield (Φ) | 0.1 - 0.6 (in bound state) | Expected to be low in the unbound state and significantly higher upon binding to the target analyte. |

| Solubility | Moderate in aqueous buffers (pH > 7) | The carboxylic acid group should impart better aqueous solubility compared to unsubstituted quinolines. Use of DMSO for stock solutions is recommended. |

| Cell Permeability | Predicted to be cell-permeable | Small molecule size and heterocyclic nature generally favor passive diffusion across the cell membrane. |

Detailed Experimental Protocols

The following protocols are provided as a starting point for utilizing this compound in live cell imaging. Optimization of probe concentration, incubation time, and imaging parameters is highly recommended for each cell type and experimental setup.

Protocol 1: Preparation of Stock Solution

-

Reagent Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Live Cell Staining and Imaging

This protocol is designed for adherent cells cultured in a glass-bottom dish or chamber slide suitable for high-resolution microscopy.

Figure 2. General workflow for live cell imaging with this compound.

Materials:

-

Cells of interest cultured on glass-bottom imaging dishes.

-

Complete cell culture medium.

-

This compound stock solution (1-10 mM in DMSO).

-

Pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium).

-

Fluorescence microscope equipped with appropriate filters (e.g., DAPI or a custom filter set for the predicted excitation/emission).

Procedure:

-

Cell Preparation: The day before imaging, seed cells onto a glass-bottom dish at a density that will result in 60-80% confluency on the day of the experiment.

-

Probe Loading: On the day of the experiment, prepare the loading solution by diluting the this compound stock solution in pre-warmed complete culture medium to a final concentration in the range of 1-10 µM.

-

Scientist's Note: It is crucial to perform a concentration titration to determine the optimal concentration that provides a good signal-to-noise ratio without inducing cytotoxicity.

-

-

Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.

-

Expert Tip: The optimal incubation time will vary depending on the cell type and the rate of probe uptake. A time-course experiment is recommended to determine the ideal incubation period.

-

-

Washing: After incubation, gently aspirate the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any excess, non-internalized probe.

-

Imaging: Immediately after washing, add fresh imaging buffer to the dish and proceed with imaging on a fluorescence microscope.

-

Use an excitation wavelength around the predicted λex (e.g., 405 nm laser line) and collect the emission at the predicted λem (e.g., 450-550 nm).

-

Minimize light exposure to reduce phototoxicity and photobleaching.[9]

-

Acquire images using the lowest possible excitation intensity that provides a clear signal.

-

-

Data Analysis: Quantify the fluorescence intensity and analyze the subcellular localization of the probe using appropriate image analysis software.

Protocol 3: Cytotoxicity Assay

It is essential to assess the potential toxicity of any new probe. A standard MTT or similar cell viability assay should be performed.

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the imaging experiments (e.g., 1-4 hours). Include an untreated control and a positive control for cell death.

-

Assay: Perform the cell viability assay according to the manufacturer's instructions.

-

Analysis: Calculate the percentage of viable cells at each concentration to determine the non-toxic working concentration range.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | - Insufficient probe concentration or incubation time.- Incorrect filter set. | - Increase the probe concentration and/or incubation time.- Verify that the excitation and emission filters match the probe's spectral properties. |

| High Background | - Incomplete washing.- Probe precipitation. | - Increase the number of wash steps.- Ensure the probe is fully dissolved in the medium and does not exceed its solubility limit. |

| Cell Death/Morphology Changes | - Probe cytotoxicity.- Phototoxicity. | - Perform a cytotoxicity assay and use the probe at a non-toxic concentration.- Reduce excitation light intensity and exposure time.[9] |

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, fluorescent probe for live cell imaging. Based on the well-established properties of the quinoline scaffold, it has the potential to be a valuable tool for studying intracellular metal ion homeostasis or pH dynamics. The protocols and predictive data presented in this application note provide a solid foundation for researchers to begin exploring the utility of this compound. Further characterization of its photophysical properties, analyte specificity, and performance in various biological systems will be crucial for its establishment as a standard bioimaging tool.

References

- 1. Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+ - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, characterization, and cellular imaging of a cyan emitting fluorescent α-amino acid for live-cell protein imaging - American Chemical Society [acs.digitellinc.com]

- 3. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Notes: High-Sensitivity Metal Ion Detection Using 3-Aminoquinoline-8-carboxylic Acid

Abstract